methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate
Description
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group, an iodine atom, and a methyl ester group
Properties
IUPAC Name |
methyl 2-ethyl-5-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAYDMOELHCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)I)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Pd/C and hydrogen gas under atmospheric pressure.
Oxidation: KMnO4 in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Corresponding substituted pyrazoles.
Reduction: 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Oxidation: 1-ethyl-3-iodo-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential antiviral and anticancer agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
3-iodo-1H-pyrazole: Lacks the ethyl and methyl ester groups, resulting in different chemical properties and reactivity.
1-ethyl-3-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Biological Activity
Methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H8N2O2I
- Molecular Weight : 252.05 g/mol
The presence of an iodine atom at the 3-position and a carboxylate group significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to affect several biochemical pathways, including:
- Inhibition of Enzymes : The compound has shown potential in inhibiting cyclooxygenases (COX), which are critical in inflammatory processes.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound could possess similar properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds related to methyl 1-ethyl-3-iodo-1H-pyrazole have been evaluated for their potential to inhibit tumor growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF7 | 12.8 |
| A549 | 10.5 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. In vitro studies have reported significant reductions in inflammatory markers when treated with pyrazole derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential of methyl 1-ethyl-3-iodo-1H-pyrazole derivatives in drug discovery:
- Antimicrobial Activity : A study demonstrated that related pyrazole compounds exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
- Cytotoxicity Evaluation : In a study examining the cytotoxicity of various pyrazoles, methyl 1-ethyl-3-iodo-1H-pyrazole derivatives were found to be effective against multiple cancer cell lines, indicating their potential as lead compounds in cancer therapy.
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their role in programmed cell death.
Pharmacokinetics
Pharmacokinetic studies suggest that methyl 1-ethyl-3-iodo-1H-pyrazole exhibits favorable absorption characteristics:
- Absorption : High gastrointestinal absorption rates.
- Blood-Brain Barrier Penetration : The compound's ability to cross the blood-brain barrier opens avenues for neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
